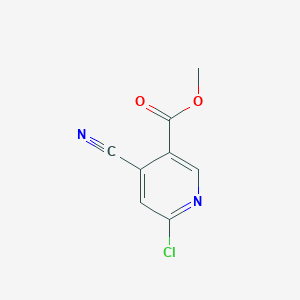
Pyrimidine, 2-chloro-5-(1,1-difluoroethyl)-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-Chloro-5-(1,1-difluoroethyl)pyrimidine: is a chemical compound with the molecular formula C6H5ClF2N2 and a molecular weight of 178.57 g/mol . It is a pyrimidine derivative, characterized by the presence of a chloro group at the 2-position and a difluoroethyl group at the 5-position of the pyrimidine ring
Métodos De Preparación
Synthetic Routes and Reaction Conditions:
The synthesis of 2-Chloro-5-(1,1-difluoroethyl)pyrimidine typically involves the reaction of appropriate starting materials under specific conditions. One common method involves the reaction of 2-chloropyrimidine with 1,1-difluoroethane in the presence of a base such as potassium carbonate . The reaction is usually carried out in an organic solvent like dimethylformamide (DMF) at elevated temperatures to facilitate the substitution reaction .
Industrial Production Methods:
Industrial production of 2-Chloro-5-(1,1-difluoroethyl)pyrimidine may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production .
Análisis De Reacciones Químicas
Types of Reactions:
Substitution Reactions: 2-Chloro-5-(1,1-difluoroethyl)pyrimidine can undergo nucleophilic substitution reactions where the chloro group is replaced by other nucleophiles such as amines or thiols.
Oxidation and Reduction: The compound can also participate in oxidation and reduction reactions, although these are less common compared to substitution reactions.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents such as amines or thiols in the presence of a base like potassium carbonate or sodium hydride .
Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide .
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride .
Major Products:
Substitution Products: Depending on the nucleophile used, products such as 2-amino-5-(1,1-difluoroethyl)pyrimidine or 2-thio-5-(1,1-difluoroethyl)pyrimidine can be formed.
Oxidation Products: Oxidized derivatives of the pyrimidine ring.
Reduction Products: Reduced forms of the pyrimidine ring.
Aplicaciones Científicas De Investigación
Chemistry:
2-Chloro-5-(1,1-difluoroethyl)pyrimidine is used as a building block in organic synthesis. It serves as a precursor for the synthesis of various heterocyclic compounds and pharmaceuticals .
Biology:
In biological research, this compound is used to study the effects of fluorinated pyrimidines on biological systems. It can be incorporated into nucleic acids to investigate their stability and function .
Medicine:
Its unique structure allows for the design of molecules that can interact with specific biological targets .
Industry:
In the industrial sector, 2-Chloro-5-(1,1-difluoroethyl)pyrimidine is used in the production of agrochemicals and specialty chemicals. Its reactivity makes it a valuable intermediate in the synthesis of various functional materials .
Mecanismo De Acción
The mechanism of action of 2-Chloro-5-(1,1-difluoroethyl)pyrimidine involves its interaction with specific molecular targets. In biological systems, it can be incorporated into nucleic acids, affecting their stability and function . The presence of the difluoroethyl group enhances its binding affinity to certain enzymes and receptors, making it a potent inhibitor of specific biological pathways .
Comparación Con Compuestos Similares
- 2-Chloro-5-fluoropyrimidine
- 2,4-Dichloro-5-fluoropyrimidine
- 2-Chloro-5-(trifluoromethyl)pyridine
Comparison:
Compared to these similar compounds, 2-Chloro-5-(1,1-difluoroethyl)pyrimidine is unique due to the presence of the difluoroethyl group, which imparts distinct chemical and biological properties . This group enhances the compound’s reactivity and binding affinity, making it more effective in certain applications .
Propiedades
Fórmula molecular |
C6H5ClF2N2 |
|---|---|
Peso molecular |
178.57 g/mol |
Nombre IUPAC |
2-chloro-5-(1,1-difluoroethyl)pyrimidine |
InChI |
InChI=1S/C6H5ClF2N2/c1-6(8,9)4-2-10-5(7)11-3-4/h2-3H,1H3 |
Clave InChI |
OXZWUFYWXOINRR-UHFFFAOYSA-N |
SMILES canónico |
CC(C1=CN=C(N=C1)Cl)(F)F |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![3-[3-Bromo-5-(trifluoromethyl)phenyl]-2-oxopropanoic acid](/img/structure/B13693206.png)


![Imidazo[1,5-a]pyrazine-1-carbaldehyde](/img/structure/B13693227.png)


![4-(Dibenzo[b,d]furan-1-yl)-N-phenylaniline](/img/structure/B13693245.png)



![2,2-difluoro-8-(2-fluorophenyl)-3-aza-1-azonia-2-boranuidatricyclo[7.3.0.03,7]dodeca-1(12),4,6,8,10-pentaene](/img/structure/B13693260.png)
![Methyl 1-Methoxy-4-[4-methyl-6-(methylsulfonyl)-2-pyrimidinyl]cyclohexanecarboxylate](/img/structure/B13693276.png)

sulfane](/img/structure/B13693284.png)
